molecular formula C11H9N3 B8288358 5-(1H-imidazol-1-yl)-1H-indole

5-(1H-imidazol-1-yl)-1H-indole

Cat. No. B8288358
M. Wt: 183.21 g/mol
InChI Key: ULZSYRVGEIWSSQ-UHFFFAOYSA-N
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Patent
US05538973

Procedure details

5-(1H-Imidazol-1-yl)indoline (3.0 g) was dissolved in DMF (30 ml), and sodium hydride (1.3 g) was added thereto. The mixture was stirred at room temperature for 24 hours. After extraction with ethyl acetate, the extract was washed with water and dried over anhydrous sodium sulfate. The solvent was distilled away, and the residue was purified by silica gel column chromatography (ethyl acetate) to give 1.6 g of the title compound 5-(1H-imidazol-1-yl)-1H-indole.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1([C:6]2[CH:7]=[C:8]3[C:12](=[CH:13][CH:14]=2)[NH:11][CH2:10][CH2:9]3)[CH:5]=[CH:4][N:3]=[CH:2]1.[H-].[Na+]>CN(C=O)C>[N:1]1([C:6]2[CH:7]=[C:8]3[C:12](=[CH:13][CH:14]=2)[NH:11][CH:10]=[CH:9]3)[CH:5]=[CH:4][N:3]=[CH:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
N1(C=NC=C1)C=1C=C2CCNC2=CC1
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.3 g
Type
reactant
Smiles
[H-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
After extraction with ethyl acetate
WASH
Type
WASH
Details
the extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled away
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (ethyl acetate)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
N1(C=NC=C1)C=1C=C2C=CNC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: CALCULATEDPERCENTYIELD 53.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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